molecular formula C8H15NO B2373063 trans-Octahydro-2H-pyrano[3,2-c]pyridine CAS No. 2007915-59-3

trans-Octahydro-2H-pyrano[3,2-c]pyridine

Cat. No. B2373063
CAS RN: 2007915-59-3
M. Wt: 141.214
InChI Key: QVUHVUAMDYNYRF-HTQZYQBOSA-N
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Description

Trans-Octahydro-2H-pyrano[3,2-c]pyridine is a chemical compound with the molecular formula C8H15NO . It is a yellow to brown solid with a molecular weight of 141.21 .


Synthesis Analysis

The synthesis of pyrano[3,2-c]pyridines can be achieved via a green and catalyst-free method at ambient temperature . This method involves the precipitation of these compounds from ethanol solutions of malononitrile and (E)-3,5-bis(benzylidene)-4-piperidones .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrano[3,2-c]pyridine core, which is a bicyclic structure containing a pyran ring fused with a pyridine ring .


Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . It has a molecular weight of 141.21 and a monoisotopic mass of 141.115356 Da .

Scientific Research Applications

  • Synthesis Methods and Chemical Properties :

    • A method involving a tandem hetero Diels–Alder/Mannich approach for the synthesis of a hexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one core, which is highly functionalizable, has been developed. This process results in selective formation of the trans-fused ring geometry (Robinson et al., 2013).
    • Research on the emission and metal- and ligand-centered redox characteristics of hexarhenium(III) clusters with N-heterocyclic ligands, including a study of electronic interaction and luminescence properties, has been reported (Yoshimura et al., 2000).
    • Studies on Sc(OTf)3-catalyzed intramolecular aza-Prins cyclization for the synthesis of heterobicycles, including trans- and cis-fused 1,5-ditosyl-octahydro-1H-pyrrolo[3,2-c]pyridines, have been conducted (Reddy et al., 2010).
  • Photophysical and Electronic Properties :

    • The synthesis and characterization of metal complexes possessing the 5-(2-Pyridyl) Pyrazolate ligands, including the observation of remarkable osmium-induced blue phosphorescence in solution at room temperature, have been explored (Wu et al., 2003).
    • Research on the photochemical behavior of octahedral {Ru-NO}6 compounds, including intramolecular redox isomerism of the excited state controlling the photodelivery of NO, has been conducted. This study is significant for understanding the electronic structure of photoactive excited states (De Candia et al., 2010).
  • Biomedical Applications :

    • The design, synthesis, and biological activity of novel octahydro-1H-pyrrolo[3,2-c]pyridine derivatives as C-C chemokine receptor type 5 (CCR5) antagonists have been studied. These compounds show potential anti-human immunodeficiency virus type 1 (HIV-1) activities (Wang et al., 2017).
    • Synthesis and biomedical applications of 1H-Pyrazolo[3,4-b]pyridines have been reviewed, covering a diverse range of substituents and synthetic methods, along with their potential biomedical uses (Donaire-Arias et al., 2022).

Mechanism of Action

Target of Action

Trans-Octahydro-2H-pyrano[3,2-c]pyridine is a complex compound with a unique structure The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is synthesized via annulation of the pyran ring onto the arylpiperidin-3-ones . This process might influence its interaction with its targets and the resulting changes. More detailed studies are required to elucidate the exact mode of action.

Biochemical Pathways

It’s synthesized by application of metallated enamine chemistry , which might have implications on its biochemical interactions

Result of Action

It’s known that the compound has antinociceptive activity and interacts with opioid receptor subtypes , which might have implications on its molecular and cellular effects

properties

IUPAC Name

(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-7-6-9-4-3-8(7)10-5-1/h7-9H,1-6H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUHVUAMDYNYRF-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC2OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNCC[C@H]2OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2007915-59-3
Record name rac-(4aR,8aR)-octahydro-2H-pyrano[3,2-c]pyridine
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